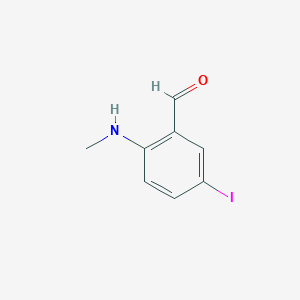

5-Iodo-2-(methylamino)benzaldehyde

CAS No.:

Cat. No.: VC17433269

Molecular Formula: C8H8INO

Molecular Weight: 261.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8INO |

|---|---|

| Molecular Weight | 261.06 g/mol |

| IUPAC Name | 5-iodo-2-(methylamino)benzaldehyde |

| Standard InChI | InChI=1S/C8H8INO/c1-10-8-3-2-7(9)4-6(8)5-11/h2-5,10H,1H3 |

| Standard InChI Key | GIGYRMJPDLOWOZ-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=C(C=C(C=C1)I)C=O |

Introduction

Chemical Identity and Structural Characteristics

5-Iodo-2-(methylamino)benzaldehyde belongs to the class of substituted benzaldehydes, with systematic IUPAC nomenclature reflecting its substitution pattern. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1289065-70-8 | |

| Molecular Formula | C₈H₈INO | |

| Molar Mass | 261.06 g/mol | |

| Density | 1.830±0.06 g/cm³ (predicted) | |

| Boiling Point | 330.0±37.0 °C (predicted) | |

| pKa | 2.01±0.12 (predicted) |

The methylamino group (-NHCH₃) at the 2-position introduces basicity, while the iodine atom at the 5-position enhances molecular polarizability and susceptibility to electrophilic substitution reactions. The aldehyde functional group enables participation in condensation reactions, a trait exploited in synthesizing heterocyclic compounds .

Synthetic Methodologies

Reduction-Iodination Approaches

For example, the preparation of 2-amino-3,5-dibromobenzaldehyde employs iron powder/glacial acetic acid to reduce o-nitrobenzaldehyde, followed by bromination without isolating the intermediate o-aminobenzaldehyde. Adapting this strategy, iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) could replace bromination, though regioselectivity must be carefully controlled to favor the 5-position.

Challenges in Intermediate Stabilization

The instability of o-aminobenzaldehyde derivatives poses a significant synthetic hurdle. In the bromination method described in CN105152947A , bypassing intermediate isolation minimizes decomposition, suggesting that a one-pot reduction-iodination protocol might improve yields for 5-Iodo-2-(methylamino)benzaldehyde. Catalytic systems involving iron bromide (FeBr₃), as observed in bromination , could similarly facilitate iodination by generating in situ HI or I⁺ species.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar functional groups. Predicted solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) is moderate, while aqueous solubility is limited due to the hydrophobic iodine and aromatic ring. Stability studies are absent, but analogous benzaldehydes are prone to oxidation under acidic or alkaline conditions, necessitating storage in inert atmospheres .

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are unavailable, computational predictions indicate:

-

¹H NMR: Aromatic protons adjacent to iodine (C-4 and C-6) would resonate downfield (δ 7.8–8.2 ppm), while the aldehyde proton appears near δ 10.1 ppm .

-

IR: Stretching vibrations for the aldehyde (≈1700 cm⁻¹) and N-H (≈3300 cm⁻¹) groups are expected .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The methylamino and aldehyde groups make this compound a candidate for synthesizing bioactive molecules. For instance, benzoin condensation catalyzed by benzaldehyde lyase (BAL) could yield chiral intermediates for expectorants like ambroxol, mirroring the use of 2-amino-3,5-dibromobenzaldehyde in ambroxol synthesis .

Coordination Chemistry

The iodine atom’s polarizability enables participation in halogen bonding, potentially facilitating the design of metal-organic frameworks (MOFs) or catalysts. Similar iodinated benzaldehydes serve as ligands in palladium-catalyzed cross-coupling reactions .

Recent Advances and Future Directions

Recent studies on iodinated aromatics highlight their utility in positron emission tomography (PET) tracer development . Functionalizing 5-Iodo-2-(methylamino)benzaldehyde with fluorine-18 via isotopic exchange could yield novel radiopharmaceuticals. Additionally, enzymatic approaches using BAL or transketolases may enable stereoselective carboligation, expanding its utility in asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume